9H-Xanthen-9-one, 2-chloro-1,8-dihydroxy-5-methoxy-6-methyl-
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Overview
Description
9H-Xanthen-9-one, 2-chloro-1,8-dihydroxy-5-methoxy-6-methyl- is a derivative of xanthone, an aromatic oxygenated heterocyclic molecule. Xanthones are known for their wide structural variety and numerous biological activities, making them valuable in the pharmaceutical field
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of xanthone derivatives, including 9H-Xanthen-9-one, 2-chloro-1,8-dihydroxy-5-methoxy-6-methyl-, can be achieved through various methods. One common approach involves the condensation of salicylic acid or its esters with phenol derivatives . Another method utilizes benzophenone intermediates . Additionally, the classical Grover, Shah, and Shah reaction, which involves heating polyphenols with salicylic acids in the presence of acetic anhydride, can be employed .
Industrial Production Methods
Industrial production of xanthone derivatives often involves the use of catalysts such as ytterbium, palladium, ruthenium, and copper . These catalysts facilitate various reactions, including Friedel–Crafts reactions, Ullmann-ether coupling, and metal-free oxidative coupling . Microwave heating has also been employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
9H-Xanthen-9-one, 2-chloro-1,8-dihydroxy-5-methoxy-6-methyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one substituent with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, sodium borohydride, lithium aluminum hydride, and various halogenating agents . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
9H-Xanthen-9-one, 2-chloro-1,8-dihydroxy-5-methoxy-6-methyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9H-Xanthen-9-one, 2-chloro-1,8-dihydroxy-5-methoxy-6-methyl- involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes . Additionally, its anti-cancer activity involves the induction of apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 9H-Xanthen-9-one, 2-chloro-1,8-dihydroxy-5-methoxy-6-methyl- include:
Uniqueness
What sets 9H-Xanthen-9-one, 2-chloro-1,8-dihydroxy-5-methoxy-6-methyl- apart from similar compounds is its unique combination of substituents, which confer distinct chemical properties and biological activities. For example, the presence of the chloro and methoxy groups enhances its reactivity and potential therapeutic effects .
Properties
CAS No. |
113734-84-2 |
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Molecular Formula |
C15H11ClO5 |
Molecular Weight |
306.70 g/mol |
IUPAC Name |
2-chloro-1,8-dihydroxy-5-methoxy-6-methylxanthen-9-one |
InChI |
InChI=1S/C15H11ClO5/c1-6-5-8(17)10-13(19)11-9(4-3-7(16)12(11)18)21-15(10)14(6)20-2/h3-5,17-18H,1-2H3 |
InChI Key |
CDKKJMKIQSUIMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1OC)OC3=C(C2=O)C(=C(C=C3)Cl)O)O |
Origin of Product |
United States |
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